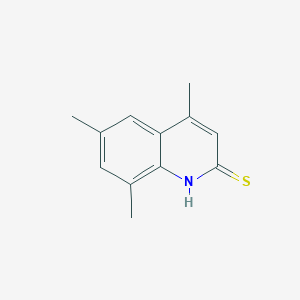
4,6,8-Trimethyl-quinoline-2-thiol
Übersicht
Beschreibung
4,6,8-Trimethyl-quinoline-2-thiol is a chemical compound with the molecular formula C12H13NS and a molecular weight of 203.3 . It is a member of the quinolines.
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Wissenschaftliche Forschungsanwendungen
Proteomics Research
4,6,8-Trimethyl-quinoline-2-thiol: is utilized in proteomics research as a biochemical tool . Its molecular structure allows it to interact with proteins and peptides, which can be crucial for understanding protein function and interaction networks within cells.
Medicinal Chemistry
In medicinal chemistry, derivatives of quinoline, like 4,6,8-Trimethyl-quinoline-2-thiol , are explored for their therapeutic potential. They are known to exhibit a broad spectrum of bioactivity, making them valuable scaffolds in drug design .
Organic Chemistry
This compound is significant in organic chemistry for the synthesis of complex molecules. It serves as a building block for creating new chemical entities with potential applications in various organic reactions .
Industrial Chemistry
In industrial chemistry, 4,6,8-Trimethyl-quinoline-2-thiol and its derivatives are used in the synthesis of materials and chemicals that require specific molecular architectures for their applications .
Green Chemistry
The compound is also relevant in green chemistry, where it’s used in cleaner and more sustainable chemical processes. Its derivatives are synthesized using methods that minimize the environmental impact, such as solvent-free reactions and photocatalytic synthesis .
Synthesis of Biologically Active Compounds
4,6,8-Trimethyl-quinoline-2-thiol: plays a role in the synthesis of biologically active compounds. It’s involved in reactions that produce molecules with antimicrobial properties, which are essential for developing new medications .
Photovoltaics
Quinoline derivatives are gaining popularity in third-generation photovoltaics. They are investigated for their properties in photovoltaic applications, such as absorption spectra and energy levels, which are crucial for the efficiency of solar cells .
Antimicrobial Activity
The compound is a precursor in the synthesis of novel α-aminophosphonates derivatives that show potential antimicrobial activity. These derivatives are designed to combat microbial strains and could lead to the development of new antimicrobial drugs .
Safety and Hazards
Zukünftige Richtungen
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and the field of industrial chemistry . The future research directions could involve exploring greener and more sustainable chemical processes for the synthesis of quinoline derivatives .
Eigenschaften
IUPAC Name |
4,6,8-trimethyl-1H-quinoline-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NS/c1-7-4-9(3)12-10(5-7)8(2)6-11(14)13-12/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLWESBHRVYTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=S)N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368686 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,8-Trimethyl-quinoline-2-thiol | |
CAS RN |
568570-16-1 | |
| Record name | 4,6,8-Trimethyl-quinoline-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90368686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



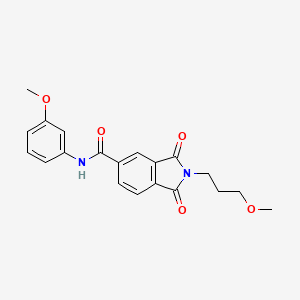
![1-(4-isopropylphenyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1224930.png)
![3-Ethyl-4-oxo-1-phthalazinecarboxylic acid [2-[2-(2,4-dioxo-3-thiazolidinyl)ethylamino]-2-oxoethyl] ester](/img/structure/B1224931.png)

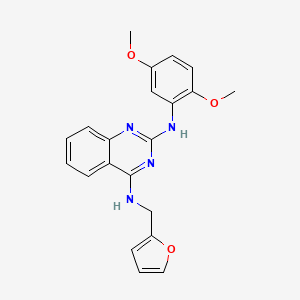

![1-[4-(3-Chloro-2,4,6-trifluorophenyl)sulfonyl-1-piperazinyl]ethanone](/img/structure/B1224941.png)
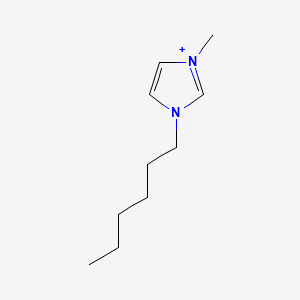
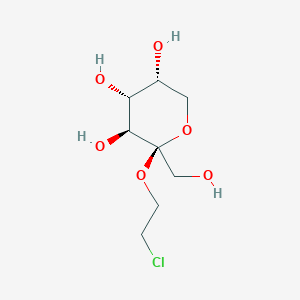
![3-[2-(2,4-Dimethyl-3-furanyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-2-indolone](/img/structure/B1224947.png)
![N-[1-oxo-1-[[4-(2-pyridinyl)-2-thiazolyl]amino]propan-2-yl]-2-furancarboxamide](/img/structure/B1224948.png)
![N-[4-[[2-furanyl(oxo)methyl]amino]phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B1224949.png)
![[7-(Difluoromethyl)-5-(4-methoxyphenyl)-3-pyrazolo[1,5-a]pyrimidinyl]-(1-piperidinyl)methanone](/img/structure/B1224950.png)
![5-(3,4-Dimethoxyphenyl)-2-(4-methylphenyl)-4-thieno[2,3-d][1,3]oxazinone](/img/structure/B1224952.png)